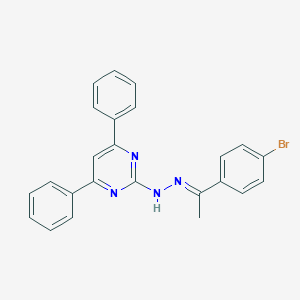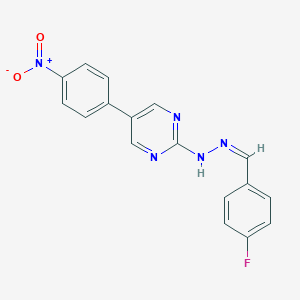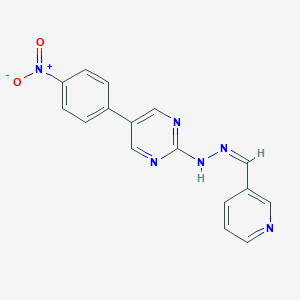![molecular formula C23H21N5O4 B274297 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide](/img/structure/B274297.png)
2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide is a Schiff base compound formed by the condensation of 2-aminopyridine-2,6-dicarboxamide with 2-methoxybenzaldehyde. Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception. It is characterized by the presence of imine groups and aromatic rings, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2-aminopyridine-2,6-dicarboxamide with 2-methoxybenzaldehyde in an ethanol solution. The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting solid is filtered, washed with ethanol, and dried under vacuum to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine groups can yield the corresponding amine derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide primarily involves its ability to coordinate with metal ions. The imine and carboxamide groups provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can interact with biological molecules or catalyze chemical reactions, depending on the metal ion involved.
類似化合物との比較
Similar Compounds
N2,N6-bis(2-aminophenyl)pyridine-2,6-dicarboxamide: Similar structure but lacks the methoxy groups.
N2,N6-bis(2-hydroxybenzylideneamino)pyridine-2,6-dicarboxamide: Contains hydroxy groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide enhances its electron-donating ability, making it a more effective ligand for certain metal ions. This can lead to the formation of more stable and catalytically active metal complexes compared to its analogs.
特性
分子式 |
C23H21N5O4 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-31-20-12-5-3-8-16(20)14-24-27-22(29)18-10-7-11-19(26-18)23(30)28-25-15-17-9-4-6-13-21(17)32-2/h3-15H,1-2H3,(H,27,29)(H,28,30)/b24-14-,25-15- |
InChIキー |
DINGXHCDCNNHOD-MQDDAKQZSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N\NC(=O)C2=NC(=CC=C2)C(=O)N/N=C\C3=CC=CC=C3OC |
SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NC(=CC=C2)C(=O)NN=CC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)
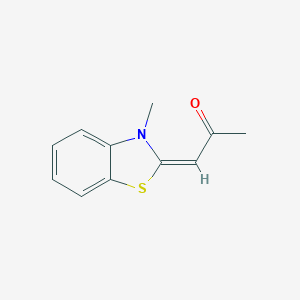
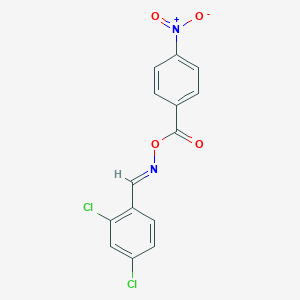
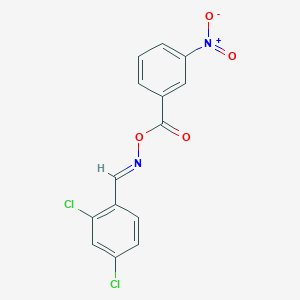
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-(3-(methylsulfanyl)-1-{[2-(1-phenylethylidene)hydrazino]carbonyl}propyl)benzamide](/img/structure/B274225.png)
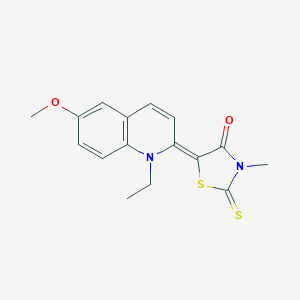
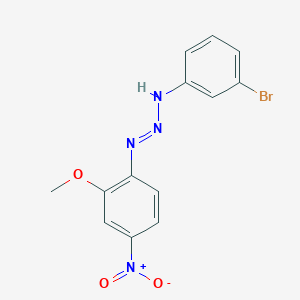
![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
